2-Cyclopropanecarbonyl-4-ethylphenol
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Overview
Description
2-Cyclopropanecarbonyl-4-ethylphenol is an organic compound with the molecular formula C12H14O2 It is a phenolic compound characterized by the presence of a cyclopropane ring attached to the carbonyl group and an ethyl group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropanecarbonyl-4-ethylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction, where an aryl halide is reacted with a nucleophile under specific conditions . Another method involves the use of organometallic compounds derived from aryl halides . The reaction conditions typically include the use of strong bases and electron-withdrawing groups to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropanecarbonyl-4-ethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
2-Cyclopropanecarbonyl-4-ethylphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials, such as polymers and resins, due to its unique structural properties
Mechanism of Action
The mechanism of action of 2-Cyclopropanecarbonyl-4-ethylphenol involves its interaction with various molecular targets and pathways. The phenolic group can act as an antioxidant by scavenging free radicals and reactive oxygen species. Additionally, the compound may interact with enzymes and proteins, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Ethylphenol: A simpler phenolic compound with similar antioxidant properties.
Cyclopropanecarbonyl derivatives: Compounds with similar structural features, such as cyclopropane rings and carbonyl groups.
Uniqueness
2-Cyclopropanecarbonyl-4-ethylphenol is unique due to the combination of its cyclopropane ring, carbonyl group, and phenolic structure.
Properties
Molecular Formula |
C12H14O2 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
cyclopropyl-(5-ethyl-2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C12H14O2/c1-2-8-3-6-11(13)10(7-8)12(14)9-4-5-9/h3,6-7,9,13H,2,4-5H2,1H3 |
InChI Key |
DGNAJVAWILDFLL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)C(=O)C2CC2 |
Origin of Product |
United States |
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